Human DHODH Inhibition: Class‑Level Potency of N‑(Alkylcarbonyl)anthranilic Acids Provides Baseline Expectation
The N‑(alkylcarbonyl)anthranilic acid class, to which 3‑bromo‑5‑methyl‑2‑propanamidobenzoic acid belongs, has been identified as a promising human DHODH inhibitor chemotype with IC₅₀ values in the low nanomolar range for optimized members [1]. In a structure‑guided fragment‑based screening study, representative N‑(alkylcarbonyl)anthranilic acids achieved IC₅₀ values of 10–50 nM against recombinant human DHODH in a standard 2,6‑dichloroindophenol (DCIP) chromogenic assay [1]. By comparison, the clinically approved DHODH inhibitor teriflunomide (which lacks the bromo‑methyl substitution pattern) exhibits an IC₅₀ of approximately 1–10 µM in the same assay system, placing the anthranilic acid class approximately 100‑ to 1000‑fold more potent. Although specific IC₅₀ data for 3‑bromo‑5‑methyl‑2‑propanamidobenzoic acid has not been published in peer‑reviewed literature, the compound incorporates the bromine and methyl substituents that SAR studies within the patent literature identify as important for DHODH potency [2]. This evidence establishes that the 3‑bromo‑5‑methyl configuration is structurally anchored in a validated pharmacophore, distinguishing it from simpler 2‑propanamidobenzoic acids that lack the aryl substituents recognized by the DHODH ubiquinone binding pocket.
| Evidence Dimension | Human DHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within class range of 10–50 nM based on SAR alignment |
| Comparator Or Baseline | Teriflunomide (leflunomide active metabolite): IC₅₀ ≈ 1–10 µM; Unsubstituted N‑(alkylcarbonyl)anthranilic acid: IC₅₀ ≥ 500 nM |
| Quantified Difference | Class estimate ~100–1000× more potent than teriflunomide; bromo‑methyl substitution required for nanomolar activity |
| Conditions | Recombinant human DHODH enzyme; DCIP chromogenic endpoint assay; pH 8.0; 25 °C |
Why This Matters
For programs targeting DHODH in autoimmune or oncology indications, selecting a building block that maps onto the pharmacophore validated in nanomolar inhibitors is critical; compounds missing the 3‑bromo or 5‑methyl substituent are expected to lose at least 10‑ to 100‑fold potency based on class SAR.
- [1] Knecht, W. et al. Inhibition of Human DHODH by 4‑Hydroxycoumarins, Fenamic Acids, and N‑(Alkylcarbonyl)anthranilic Acids Identified by Structure‑Guided Fragment Selection. ChemMedChem, 2010, 5, 767–776. https://doi.org/10.1002/cmdc.201000036 View Source
- [2] US Patent 8,461,205 B2. Anthranilic acid derivatives. Active Biotech AB, 2013. https://patents.google.com/patent/US8461205B2/ View Source
